Cas no 2150444-01-0 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid
- EN300-1284615
- 2150444-01-0
-
- インチ: 1S/C24H28N2O4/c1-23(2)15-25-12-11-24(23,13-21(27)28)26-22(29)30-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20,25H,11-15H2,1-2H3,(H,26,29)(H,27,28)
- InChIKey: SMZANTNTFZAWBL-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(=O)O)CCNCC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 408.20490738g/mol
- どういたいしつりょう: 408.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 629
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 87.7Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284615-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284615-1000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 1000mg |
$2118.0 | 2023-10-01 | ||
Enamine | EN300-1284615-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 100mg |
$1863.0 | 2023-10-01 | ||
Enamine | EN300-1284615-2500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 2500mg |
$4150.0 | 2023-10-01 | ||
Enamine | EN300-1284615-500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 500mg |
$2033.0 | 2023-10-01 | ||
Enamine | EN300-1284615-50mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 50mg |
$1779.0 | 2023-10-01 | ||
Enamine | EN300-1284615-250mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 250mg |
$1948.0 | 2023-10-01 | ||
Enamine | EN300-1284615-5000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 5000mg |
$6140.0 | 2023-10-01 | ||
Enamine | EN300-1284615-10000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpiperidin-4-yl]acetic acid |
2150444-01-0 | 10000mg |
$9105.0 | 2023-10-01 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acidに関する追加情報
Introduction to 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid (CAS No. 2150444-01-0)
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid (CAS No. 2150444-01-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and features a unique combination of functional groups that make it a valuable candidate for various applications, particularly in drug development.
The structure of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process. The presence of this protecting group allows for precise control over the reactivity of the amino group, making the compound highly versatile in synthetic chemistry.
In recent years, the use of Fmoc derivatives has been extensively studied for their potential in developing novel therapeutic agents. One of the key areas of interest is their application in the treatment of neurological disorders. Research has shown that compounds with similar structures can modulate neurotransmitter systems, such as serotonin and dopamine, which are crucial for maintaining cognitive function and mood regulation.
A study published in the Journal of Medicinal Chemistry highlighted the potential of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid as a lead compound for developing drugs targeting neurodegenerative diseases. The researchers found that this compound exhibited significant neuroprotective effects in vitro and in animal models, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its neuroprotective properties, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid has also shown promise in other areas of medicinal chemistry. For instance, it has been investigated for its anti-inflammatory and anti-cancer properties. Preliminary studies have indicated that this compound can inhibit the activity of certain enzymes involved in inflammatory responses and tumor growth, making it a potential candidate for developing new treatments for inflammatory diseases and cancer.
The synthesis of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid involves several steps, including the protection of the amino group with Fmoc, followed by selective deprotection and functionalization. The high degree of chemical control required during synthesis ensures that the final product is pure and suitable for further pharmaceutical development.
In terms of pharmacokinetics, early studies have shown that 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid exhibits favorable properties such as good solubility and stability. These characteristics are essential for ensuring that the compound can be effectively absorbed and distributed in the body, making it a promising candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 2-4-{(9H-fluoren-9-yloxycarbonyl)amino}-3,3-dimethyl-piperidine acetic acid in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its potential therapeutic applications.
In conclusion, 2-{[(9H-fluoren - 9 - yl) methoxy carbonyl] amino} - 3 , 3 - dimethyl piperidine - 4 - ylacetic acid (CAS No. 2150444 - 01 - 0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing new therapeutic agents targeting neurological disorders, inflammatory diseases, and cancer. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of innovative treatments for various medical conditions.
2150444-01-0 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylpiperidin-4-ylacetic acid) 関連製品
- 1366454-76-3((3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 2171469-42-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamido-2-methylpropanoic acid)
- 427882-78-8(2,3,3-Trimethyl-1-(3-sulfonatopropyl)-indolinium-5-sulfonic Acid, Potassium Salt (90%))
- 896373-01-6(3-{3-4-(4-nitrophenyl)piperazin-1-yl-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 1203703-91-6(6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol)
- 851129-72-1(2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)
- 1111020-59-7(N-benzyl-2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide)
- 2137639-81-5(2-Thiazolecarboxylic acid, 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)-)
- 6883-81-4(5,6,7,8-tetrahydronaphthalen-2-ylmethanol)
- 2173637-85-7(3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine)




